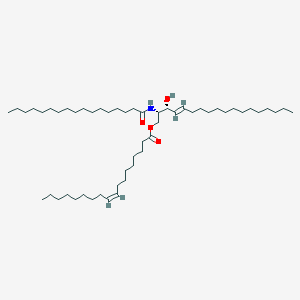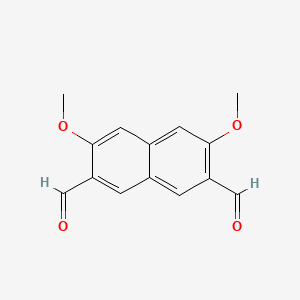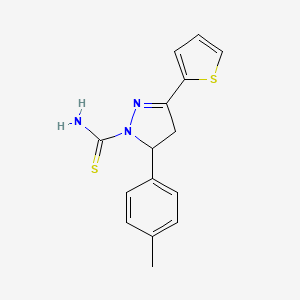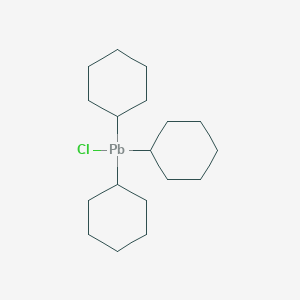
Chlorotricyclohexyllead
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El cloruro de tri(ciclohexil)plomo es un compuesto organoplúmbico con la fórmula química C18H33ClPb. Es un compuesto único debido a su estructura, que incluye un átomo de plomo unido a tres grupos ciclohexilo y un átomo de cloro.
Métodos De Preparación
La síntesis del cloruro de tri(ciclohexil)plomo generalmente implica la reacción del cloruro de tri(ciclohexil)plomo con un reactivo adecuado. Un método común es la reacción del cloruro de tri(ciclohexil)plomo con gas cloruro de hidrógeno en condiciones controladas. La reacción se lleva a cabo en un solvente inerte como tolueno o hexano, y el producto se purifica por recristalización .
Los métodos de producción industrial para el cloruro de tri(ciclohexil)plomo no están bien documentados, probablemente debido a la naturaleza especializada de este compuesto y sus limitadas aplicaciones comerciales. Sin embargo, los principios generales de la síntesis de compuestos organoplúmbicos, como el uso de sales de plomo y ligandos orgánicos, son aplicables.
Análisis De Reacciones Químicas
El cloruro de tri(ciclohexil)plomo experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar óxidos de plomo y otros productos de oxidación. Los agentes oxidantes comunes incluyen oxígeno, ozono y peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden convertir el cloruro de tri(ciclohexil)plomo en compuestos de plomo de menor estado de oxidación. Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan típicamente.
Sustitución: El cloruro de tri(ciclohexil)plomo puede sufrir reacciones de sustitución donde el átomo de cloro es reemplazado por otros grupos. Por ejemplo, la reacción con haluros de alquilo puede producir compuestos de plomo alquilados.
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación generalmente produce óxidos de plomo, mientras que las reacciones de sustitución pueden producir una variedad de compuestos organoplúmbicos .
Aplicaciones en investigación científica
El cloruro de tri(ciclohexil)plomo tiene varias aplicaciones en investigación científica, que incluyen:
Química: Se utiliza como reactivo en síntesis orgánica, particularmente en la formación de enlaces carbono-plomo. Su estructura única lo convierte en una herramienta valiosa para estudiar la química organometálica.
Biología: La investigación sobre los efectos biológicos de los compuestos organoplúmbicos a menudo incluye el cloruro de tri(ciclohexil)plomo. Los estudios se centran en su toxicidad y posible uso en ensayos biológicos.
Medicina: Si bien no se utiliza ampliamente en medicina, el cloruro de tri(ciclohexil)plomo se estudia por sus posibles aplicaciones terapéuticas, particularmente en el contexto de los medicamentos basados en plomo.
Aplicaciones Científicas De Investigación
Chlorotricyclohexyllead has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lead bonds. Its unique structure makes it a valuable tool for studying organometallic chemistry.
Biology: Research into the biological effects of organolead compounds often includes this compound. Studies focus on its toxicity and potential use in biological assays.
Medicine: While not widely used in medicine, this compound is studied for its potential therapeutic applications, particularly in the context of lead-based drugs.
Mecanismo De Acción
El mecanismo de acción del cloruro de tri(ciclohexil)plomo implica su interacción con moléculas biológicas y estructuras celulares. El átomo de plomo en el compuesto puede unirse a grupos tiol en proteínas, interrumpiendo su función. Esto puede provocar una variedad de efectos tóxicos, incluida la inhibición enzimática y el estrés oxidativo. Los objetivos moleculares del cloruro de tri(ciclohexil)plomo incluyen enzimas involucradas en el metabolismo celular y las vías de señalización .
Comparación Con Compuestos Similares
El cloruro de tri(ciclohexil)plomo se puede comparar con otros compuestos organoplúmbicos, como el tetraetilplomo y el tetrametilplomo. Estos compuestos comparten algunas similitudes, como su capacidad para formar enlaces carbono-plomo y su uso en síntesis orgánica. Sin embargo, el cloruro de tri(ciclohexil)plomo es único debido a su estructura específica, que incluye tres grupos ciclohexilo y un átomo de cloro. Esto le confiere propiedades químicas y reactividad distintas en comparación con otros compuestos organoplúmbicos .
Compuestos similares incluyen:
- Tetraetilplomo
- Tetrametilplomo
- Cloruro de tri(ciclohexil)plomo
Estos compuestos se utilizan en diversas aplicaciones, pero la estructura única del cloruro de tri(ciclohexil)plomo lo hace particularmente valioso en ciertos contextos de investigación .
Propiedades
Número CAS |
117591-21-6 |
|---|---|
Fórmula molecular |
C18H33ClPb |
Peso molecular |
492 g/mol |
Nombre IUPAC |
chloro(tricyclohexyl)plumbane |
InChI |
InChI=1S/3C6H11.ClH.Pb/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H;/q;;;;+1/p-1 |
Clave InChI |
TWIABHJIRZJHSH-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)[Pb](C2CCCCC2)(C3CCCCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




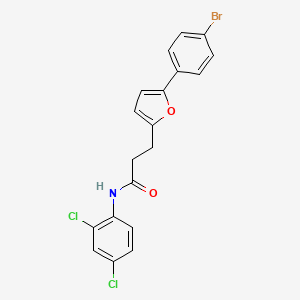




![N'~1~,N'~10~-bis[(E)-(4-hydroxyphenyl)methylidene]decanedihydrazide](/img/structure/B11944307.png)



